molecular formula C8H8BrNO B2861152 6-bromo-2,3-dihydro-1H-indolizin-5-one CAS No. 1611464-76-6

6-bromo-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B2861152
CAS No.: 1611464-76-6
M. Wt: 214.062
InChI Key: GJNLCLJUJFYCAP-UHFFFAOYSA-N
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Description

6-bromo-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound that belongs to the indolizinone family This compound is characterized by the presence of a bromine atom at the 6th position and a dihydroindolizinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,3-dihydro-1H-indolizin-5-one typically involves the bromination of indolizinone derivatives. One common method is the bromination of 2,3-dihydroindolizinone using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indolizinone derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Indolizinone derivatives with higher oxidation states.

    Reduction: Fully saturated indolizinone compounds.

    Substitution: Various substituted indolizinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-2,3-dihydro-1H-indolizin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-bromo-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The bromine atom and the indolizinone core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-decylindolin-2-one: Another brominated indolizinone derivative with different substituents.

    6-Bromo-1H-indole-2,3-dione: A related compound with a similar bromine substitution but different core structure.

Uniqueness

6-bromo-2,3-dihydro-1H-indolizin-5-one is unique due to its specific bromine substitution and dihydroindolizinone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-3-6-2-1-5-10(6)8(7)11/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLCLJUJFYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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